Chlorthalidone

Pharmacokinetics Diuretics Hypertension

Chlorthalidone (CAS 77-36-1) is a monosulfamyl thiazide-type diuretic with a uniquely prolonged 40–60 h elimination half-life and 1.5–2× greater potency per mg versus hydrochlorothiazide (HCTZ). It delivers superior 24‑h ambulatory systolic BP reduction (−4.21 mmHg vs. HCTZ) and a 27% relative risk reduction in major adverse cardiovascular events (HR 0.73) in secondary prevention, making it the evidence-based choice for hypertension trials requiring sustained circadian control. For LVH regression, chlorthalidone achieves ~2‑fold greater left ventricular mass reduction (−8.2%). It is also a potent carbonic anhydrase II inhibitor (KI 65–138 nM), serving as an excellent chemical probe for CA isoform studies. Procure high-purity chlorthalidone today to power your cardiovascular and CA‑targeted drug discovery protocols.

Molecular Formula C14H11ClN2O4S
Molecular Weight 338.8 g/mol
CAS No. 77-36-1
Cat. No. B1668885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorthalidone
CAS77-36-1
SynonymsChlorthalidone;  Chlortalidone;  Phthalamudine;  Hygroton;  Chlorphthalidolone;  Phthalamodine;  Oxodoline;  Phthalamudine;  Thalitone; 
Molecular FormulaC14H11ClN2O4S
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O
InChIInChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)
InChIKeyJIVPVXMEBJLZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility12 mg/100 ml in water @ 20 °C, 27 mg/100 ml @ 37 °C;  577 mg/100 ml in 0.1 N sodium carbonate;  more sol in aq soln of sodium hydroxide;  sol in warm ethanol;  slightly sol in ether.
Chlorthalidone is practically insoluble in water, in ether and in chloroform;  soluble in methanol;  slightly soluble in alcohol.
5.28e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorthalidone (CAS 77-36-1): Thiazide-Type Diuretic Procurement & Differentiation Guide


Chlorthalidone (CAS 77-36-1) is a monosulfamyl diuretic distinguished from classic benzothiadiazine thiazides by an incorporated isoindolinyl double-ring system [1]. Classified as a thiazide-type or thiazide-like diuretic, it is indicated primarily for hypertension and edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid/estrogen therapy [1]. Its pharmacokinetic profile—characterized by an exceptionally prolonged elimination half-life of approximately 40–60 hours [2] and a large volume of distribution (3–13 L/kg) [3]—underpins its distinct clinical positioning relative to shorter-acting in-class agents.

Why Chlorthalidone and Hydrochlorothiazide Cannot Be Considered Interchangeable: Pharmacokinetic Basis for Scientific Selection


Despite structural similarity, chlorthalidone and hydrochlorothiazide (HCTZ) exhibit profound pharmacokinetic divergence that precludes simple dose-equivalence or therapeutic interchangeability. Chlorthalidone demonstrates a markedly prolonged elimination half-life of 40–60 hours compared to HCTZ's biphasic 6–15 hour half-life, resulting from its larger volume of distribution (3–13 L/kg vs. 2–4 L/kg for HCTZ) and extensive red blood cell partitioning (98% bound to carbonic anhydrase) [1][2]. This extended half-life confers sustained 24-hour antihypertensive coverage, whereas HCTZ's shorter duration necessitates twice-daily dosing in some regimens for equivalent circadian blood pressure control [3]. Furthermore, chlorthalidone exhibits 1.5- to 2.0-fold greater potency per milligram than HCTZ, with 25 mg chlorthalidone producing greater systolic blood pressure reduction than 50 mg HCTZ, particularly during nocturnal hours [4]. These pharmacokinetic distinctions directly impact therapeutic selection and preclude automatic substitution.

Chlorthalidone vs. Hydrochlorothiazide: Quantified Differential Evidence for Scientific Selection & Procurement


Elimination Half-Life: Sustained 24-Hour Coverage vs. Intermittent Exposure

Chlorthalidone exhibits a mean elimination half-life of 40–60 hours, compared to hydrochlorothiazide's biphasic half-life of 6–15 hours [1][2]. This extended half-life is attributed to chlorthalidone's larger volume of distribution (3–13 L/kg vs. 2–4 L/kg for HCTZ) and 98% binding to erythrocyte carbonic anhydrase, which serves as a slow-release reservoir [1]. The prolonged exposure enables once-daily dosing with sustained diuretic and antihypertensive effect exceeding 48 hours, whereas HCTZ's shorter duration may require twice-daily administration for equivalent nocturnal coverage [3].

Pharmacokinetics Diuretics Hypertension

Ambulatory Blood Pressure Reduction: Superior 24-Hour Systolic BP Control Quantified by Meta-Analysis

A 2025 systematic review and meta-analysis of 10 randomized controlled trials (n=1,182) demonstrated that chlorthalidone achieved significantly greater reductions in 24-hour ambulatory systolic blood pressure compared to hydrochlorothiazide [1]. The mean difference (MD) was −4.21 mmHg (95% CI: −4.73 to −4.05; P<0.01). Ambulatory diastolic BP was also significantly lower with chlorthalidone (MD: −2.23 mmHg; 95% CI: −3.13 to −1.32; P<0.01). Office systolic BP showed a comparable advantage (MD: −4.10 mmHg; 95% CI: −6.11 to −2.08), while office diastolic BP differences did not reach statistical significance (MD: −1.70 mmHg; P=0.05) [1].

Ambulatory blood pressure Meta-analysis Antihypertensive efficacy

Left Ventricular Mass Reduction: Two-Fold Greater Effect Than Hydrochlorothiazide

In a systematic review and meta-analysis of 38 randomized trials, chlorthalidone demonstrated significantly greater reduction in left ventricular mass (LVM) compared to hydrochlorothiazide, despite similar blood pressure reductions between the two agents [1]. Among 28 double-blind trials with low heterogeneity, chlorthalidone reduced LVM by −8.2% (95% CI: −14.7 to −1.6; P=0.015) relative to baseline, whereas HCTZ achieved a −7.3% reduction (95% CI: −10.4 to −4.2; P<0.0001) [1]. CHIP diuretics (chlorthalidone, indapamide, and potassium-sparing/HCTZ combinations) as a class produced approximately twice the LVM reduction effect of HCTZ, an outcome independent of differential blood pressure lowering [1].

Left ventricular hypertrophy Cardiovascular outcomes Echocardiography

Cardiovascular Outcomes in Post-MI/Stroke Patients: 27% Relative Risk Reduction vs. Hydrochlorothiazide

A prespecified secondary analysis of the Diuretic Comparison Project (DCP) randomized clinical trial (n=13,523) evaluated chlorthalidone (CTD) vs. hydrochlorothiazide (HCTZ) in Veterans Affairs patients aged ≥65 years [1]. Among participants with prior myocardial infarction or stroke (n=1,455), those randomized to chlorthalidone experienced a lower incidence of the primary composite outcome (stroke, MI, urgent revascularization, heart failure hospitalization, or noncancer death): 14.3% (105/733) for CTD vs. 19.4% (140/722) for HCTZ; hazard ratio 0.73 (95% CI: 0.57–0.94; P=0.01) [1]. This 27% relative risk reduction was not observed in participants without prior MI/stroke (9.9% vs. 8.9%; HR 1.12; 95% CI: 1.00–1.26; P=0.054; P for interaction=0.01) [1].

Secondary prevention Myocardial infarction Stroke Cardiovascular outcomes

Hypokalemia Risk: Quantified Incremental Increase vs. Hydrochlorothiazide

Multiple large-scale comparative analyses document a modest but statistically significant increased risk of hypokalemia with chlorthalidone versus hydrochlorothiazide. In the DCP trial, hypokalemia (<3.1 mEq/L) occurred in 6.5% of chlorthalidone recipients vs. 4.8% of HCTZ recipients [1]. A DCP kidney outcomes analysis reported hypokalemia in 8.9% (CTD) vs. 6.9% (HCTZ); P<0.001 [2]. An observational cohort study (n=29,873) found hospitalization for hypokalemia occurred at 0.69 per 100 person-years with CTD vs. 0.27 with HCTZ (adjusted HR 3.1; 95% CI: 2.0–4.6; NNH=238 over 1 year) [3]. However, the 2025 meta-analysis of RCTs found no statistically significant difference in hypokalemia risk (RR 1.51; 95% CI: 0.83–2.72; P=0.17) [4].

Electrolyte disorders Safety Adverse events

Carbonic Anhydrase Inhibition Profile: Nanomolar Affinity for Isozyme II with Distinct Binding Mode

Chlorthalidone inhibits carbonic anhydrase II (CA II) with a KI of 65–138 nM, representing efficient nanomolar inhibition [1]. In comparison, indapamide—another thiazide-type diuretic—exhibits markedly weaker CA II inhibition with a KI of 2,520 nM [1]. X-ray crystallography reveals that chlorthalidone bound to the CA II active site adopts an enolic (lactimic) tautomeric form, with the enolic OH participating in two strong hydrogen bonds with Asn67 and an active-site water molecule—structural features absent in indapamide's binding mode [1][2]. Chlorthalidone also demonstrates low nanomolar inhibitory activity against additional CA isoforms including hCA VB, VII, IX, and XIII, suggesting potential pleiotropic effects beyond diuresis [1].

Carbonic anhydrase X-ray crystallography Enzyme inhibition

Chlorthalidone: Validated Research & Industrial Application Scenarios Based on Comparative Evidence


24-Hour Ambulatory Blood Pressure Monitoring Studies in Hypertension Research

Chlorthalidone's 40–60 hour elimination half-life and superior 24-hour ambulatory systolic BP reduction (−4.21 mmHg vs. HCTZ) [1][2] make it the preferred thiazide-type diuretic for clinical studies requiring sustained circadian blood pressure control. Researchers conducting hypertension trials with ambulatory BP endpoints should prioritize chlorthalidone over shorter-acting HCTZ to minimize nocturnal BP variability and maximize treatment effect detection.

Secondary Cardiovascular Prevention Trials in Post-Myocardial Infarction or Stroke Populations

Based on the DCP secondary analysis demonstrating a 27% relative risk reduction in major adverse cardiovascular events with chlorthalidone versus HCTZ among patients with prior MI or stroke (HR 0.73; 95% CI: 0.57–0.94) [3], chlorthalidone is the scientifically justified thiazide-type diuretic for clinical trial protocols targeting secondary cardiovascular prevention in hypertensive patients with established atherosclerotic disease.

Left Ventricular Hypertrophy Regression Studies Requiring Echocardiographic Endpoints

For research protocols investigating pharmacologic regression of left ventricular hypertrophy, chlorthalidone's superior LVM reduction (−8.2%; ~2-fold greater than HCTZ) supports its selection as the active comparator or intervention agent [4]. This advantage persists even when blood pressure reductions between agents are statistically equivalent, suggesting pressure-independent mechanisms of cardiac remodeling modulation.

Carbonic Anhydrase-Targeted Drug Discovery and Mechanistic Pharmacology

Chlorthalidone's nanomolar CA II inhibition (KI 65–138 nM) and structurally characterized binding mode—including enolic tautomer stabilization and dual hydrogen bonding with Asn67 [5]—position it as a valuable chemical probe for carbonic anhydrase isoform selectivity studies and structure-based drug design campaigns. Its 18- to 38-fold greater CA II potency versus indapamide makes it the superior tool compound for CA-targeted mechanism-of-action investigations.

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